![molecular formula C9H7NO2S B12857685 1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)
1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone
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Overview
Description
1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxazole ring can also interact with various biological receptors, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Similar structure but lacks the thiol group.
2-Mercaptobenzothiazole: Contains a thiazole ring instead of an oxazole ring.
Oxazole: The parent compound of the oxazole family, lacking additional functional groups.
Uniqueness
1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone is unique due to the presence of both a thiol group and an oxazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(2-sulfanylidene-3H-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-3-2-4-7-8(6)10-9(13)12-7/h2-4H,1H3,(H,10,13) |
InChI Key |
RCDLDPMSTZAQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=S)N2 |
Origin of Product |
United States |
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